1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a benzothiazole-piperazine hybrid compound featuring a methylthio (-SMe) group on the benzothiazole core and a naphthalen-1-yl (1-naphthyl) ketone moiety. This structure combines a planar aromatic system (naphthalene) with a flexible piperazine linker, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-29-20-10-5-11-21-23(20)25-24(30-21)27-14-12-26(13-15-27)22(28)16-18-8-4-7-17-6-2-3-9-19(17)18/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGQIHBKTDYMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H24N2OS
- Molecular Weight : 372.50 g/mol
Key Functional Groups :
- Benzo[d]thiazole moiety
- Piperazine ring
- Methylthio group
- Naphthalenyl group
This unique combination of functional groups suggests a diverse range of biological interactions, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives with benzo[d]thiazole and piperazine moieties possess antimicrobial properties against various bacterial strains .
- Anticancer Potential : The compound's structure is reminiscent of known anticancer agents. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (human breast cancer) .
- Anti-inflammatory Effects : The presence of the methylthio group may enhance the compound's anti-inflammatory properties, similar to other thiazole derivatives which have been reported to inhibit cyclooxygenase enzymes .
The biological activity of this compound is believed to arise from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, similar to COX-II inhibitors .
- Interference with Cellular Signaling Pathways : Its structural components may interact with cellular receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Direct Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other structurally similar compounds. The following table summarizes their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 1-(Methylthio) | Moderate | High | High |
Case Studies
Several studies have focused on the biological activity of related compounds:
- Anticancer Studies : A study evaluated the cytotoxic effects of a benzo[d]thiazole derivative against various cancer cell lines, revealing significant inhibition at micromolar concentrations .
- Antimicrobial Screening : Another research effort screened various thiazole derivatives against Mycobacterium tuberculosis, noting that certain modifications enhanced activity compared to standard drugs like rifampicin .
- Anti-inflammatory Research : Investigations into the anti-inflammatory potential of piperazine derivatives indicated that modifications could lead to enhanced inhibition of pro-inflammatory cytokines in vitro .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds containing benzothiazole rings are frequently evaluated for their ability to inhibit bacterial and fungal growth.
- Anticancer Activity : The structural features of this compound may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can induce apoptosis in cancer cells.
- CNS Activity : The piperazine component suggests potential psychoactive effects, making it a candidate for further investigation in neuropharmacology.
Antimicrobial Activity
A study investigating the antimicrobial properties of related benzothiazole derivatives found that modifications to the methylthio group significantly enhanced efficacy against various pathogens. This suggests that 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone may also possess similar or enhanced antimicrobial effects.
Anticancer Potential
In vitro studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. For instance, a benzothiazole derivative was shown to induce cell cycle arrest and apoptosis in breast cancer cell lines. Such findings warrant further exploration of this compound as a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations and Molecular Weight :
- The target compound’s 1-naphthyl group distinguishes it from analogs like 5i (diphenyltriazole) and 6a (phenylthio), which have smaller aromatic substituents. The naphthyl group may enhance lipophilicity and π-π stacking interactions compared to phenyl derivatives .
- The methylthio group on the benzothiazole core is unique among the listed analogs. Similar compounds (e.g., 6a–6f ) feature thioether linkages but lack the methylthio modification, which could alter electronic properties or metabolic stability .
Physicochemical Properties :
- Melting Points : Derivatives with bulkier substituents (e.g., 6a , 7n ) exhibit higher melting points (215–217°C and 161–163°C, respectively), likely due to enhanced crystalline packing. The target compound’s melting point is unreported but may follow this trend given its naphthyl group .
- Synthetic Yields : Piperazine-thio derivatives (6a–6f ) show moderate to high yields (33–83%), suggesting efficient coupling reactions. The target compound’s synthesis may require optimization due to the steric hindrance of the naphthyl group .
Biological Activity Trends: Antiproliferative Activity: Compounds 6a and 7n demonstrated notable antiproliferative effects, attributed to their thioether and sulfonyl groups, which may interact with cellular thiols or enzyme active sites. The target compound’s methylthio and naphthyl groups could enhance these interactions . The naphthyl group in the target compound may improve DNA intercalation or kinase inhibition compared to smaller aromatic systems .
Spectroscopic Characterization :
- NMR and MS Data : Analogs like 5i and 6a were characterized via $^1$H-NMR, $^13$C-NMR, and EI-MS/ESI-MS, confirming structural integrity. The target compound would likely show distinct aromatic proton signals (e.g., naphthyl δ 7.5–8.5 ppm) and a molecular ion peak consistent with its formula .
Research Findings and Implications
- Antiproliferative Mechanisms : Piperazine-thio derivatives (6a–6f ) inhibit cancer cell proliferation via reactive oxygen species (ROS) generation or tubulin destabilization. The target compound’s naphthyl group may amplify these effects by enhancing membrane permeability .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Urea derivatives (11a–11o ) with fluorophenyl substituents showed higher stability (yields 83–88%), suggesting electron-deficient aromatics improve synthetic efficiency .
- Thioether Linkages : Compounds with flexible thioether chains (6a, 6d ) exhibited better activity than rigid analogs, highlighting the importance of conformational flexibility for target binding .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone?
- Methodological Answer :
- Reagent Selection : Use coupling agents (e.g., HATU or EDCI) for amide bond formation between the benzo[d]thiazole and piperazine moieties. For thioether linkages, sodium hydrosulfide (NaSH) or methylthiolation reagents can be employed .
- Reaction Conditions : Employ reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours. Monitor progress via TLC or HPLC .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., naphthalene protons at δ 7.4–8.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC at 24/48/72-hour intervals .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under UV light (254 nm) for 48 hours .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, naphthalene aromaticity may cause deshielding of adjacent protons .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone groups) to evaluate electronic effects .
- In Vitro Assays : Test derivatives against target receptors (e.g., histamine H1/H4) using radioligand binding assays. Correlate activity with logP and steric parameters .
Q. How can computational methods predict synthetic pathways or metabolic pathways for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify feasible precursors (e.g., benzo[d]thiazole-2-carboxylic acid and naphthylethanone derivatives) .
- Metabolite Prediction : Apply BIOVIA Metabolite to simulate Phase I/II metabolism, focusing on sulfoxidation of the methylthio group or piperazine N-oxidation .
Q. What advanced techniques are used to resolve crystallographic data for similar heterocyclic compounds?
- Methodological Answer :
- X-Ray Diffraction : Grow single crystals via slow evaporation in ethanol/acetone. Resolve space groups and hydrogen bonding using SHELX software .
- Thermal Analysis : Pair with DSC/TGA to study phase transitions and decomposition temperatures .
Troubleshooting & Experimental Design
Q. How can researchers address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Optimization : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling or adjust stoichiometry of reactants (1:1.2 molar ratio) .
- Solvent Screening : Compare yields in DMF vs. THF; additives like molecular sieves may absorb byproducts .
Q. What in vivo considerations are critical for preclinical studies of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
